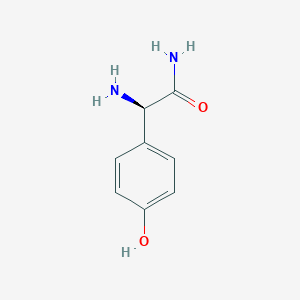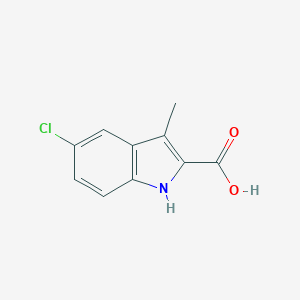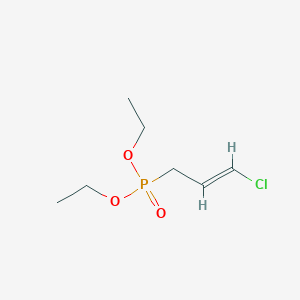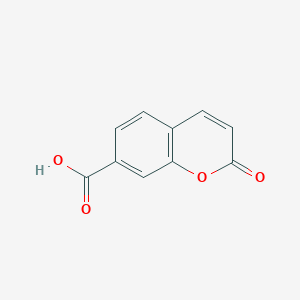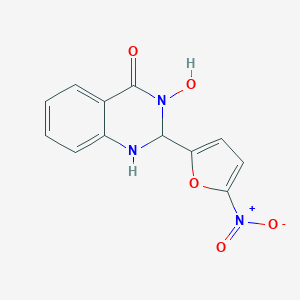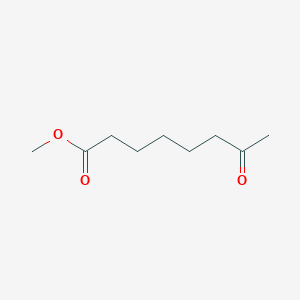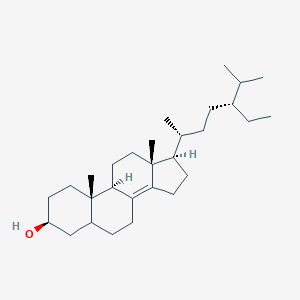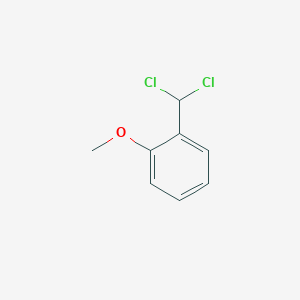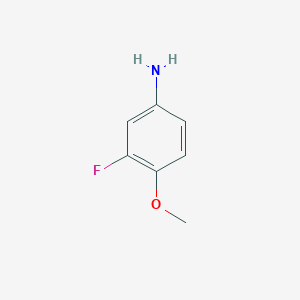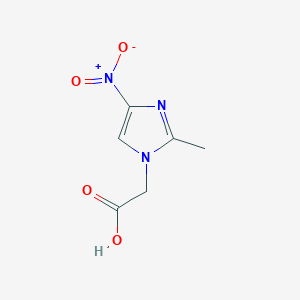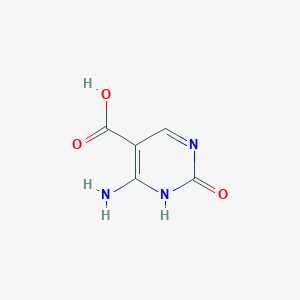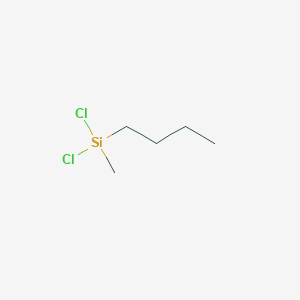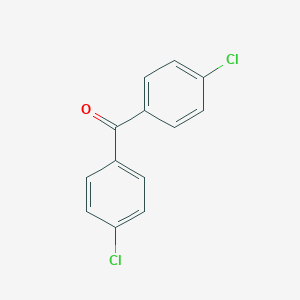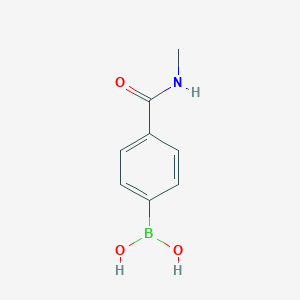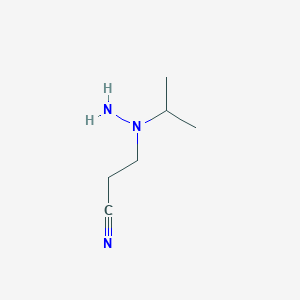
Propionitrile, 3-(1-isopropylhydrazino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionitrile, 3-(1-isopropylhydrazino)- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound, also known as IPH, is a hydrazine derivative that has been found to exhibit promising biological activities. In
Applications De Recherche Scientifique
Propionitrile, 3-(1-isopropylhydrazino)- has been found to exhibit a range of biological activities that make it a promising candidate for scientific research. One of the most notable applications of this compound is in the field of cancer research. Studies have shown that Propionitrile, 3-(1-isopropylhydrazino)- has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a form of programmed cell death.
Mécanisme D'action
The mechanism of action of propionitrile, 3-(1-isopropylhydrazino)- is not fully understood. However, studies have suggested that the compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
Propionitrile, 3-(1-isopropylhydrazino)- has been found to exhibit a range of biochemical and physiological effects in vitro. Studies have shown that Propionitrile, 3-(1-isopropylhydrazino)- can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer progression. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of propionitrile, 3-(1-isopropylhydrazino)- is its potent anti-cancer activity. This makes it a valuable tool for cancer research and drug development. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- is relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations associated with the use of Propionitrile, 3-(1-isopropylhydrazino)- in lab experiments. For example, the compound is highly reactive and can be difficult to handle. Additionally, the mechanism of action of Propionitrile, 3-(1-isopropylhydrazino)- is not fully understood, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for the use of propionitrile, 3-(1-isopropylhydrazino)- in scientific research. One potential application is in the development of new anti-cancer drugs. Propionitrile, 3-(1-isopropylhydrazino)- has been shown to be effective against a range of cancer cell lines, and further research could lead to the development of new therapies for cancer patients. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of other diseases such as arthritis and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of Propionitrile, 3-(1-isopropylhydrazino)- and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of propionitrile, 3-(1-isopropylhydrazino)- can be achieved through the reaction of isopropylhydrazine with propionitrile. The reaction is typically carried out under reflux conditions using a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as chromatography or recrystallization.
Propriétés
Numéro CAS |
19335-09-2 |
|---|---|
Nom du produit |
Propionitrile, 3-(1-isopropylhydrazino)- |
Formule moléculaire |
C6H13N3 |
Poids moléculaire |
127.19 g/mol |
Nom IUPAC |
3-[amino(propan-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C6H13N3/c1-6(2)9(8)5-3-4-7/h6H,3,5,8H2,1-2H3 |
Clé InChI |
ZHVKHIASMJZTAH-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCC#N)N |
SMILES canonique |
CC(C)N(CCC#N)N |
Autres numéros CAS |
19335-09-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



